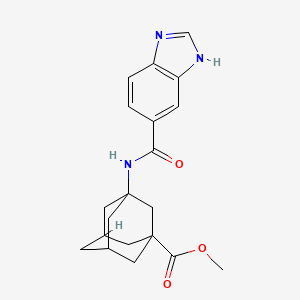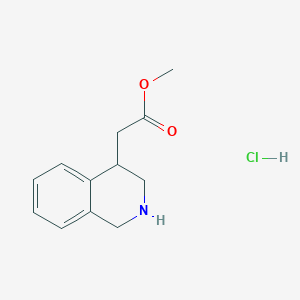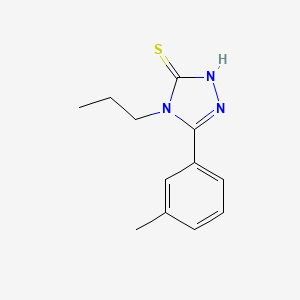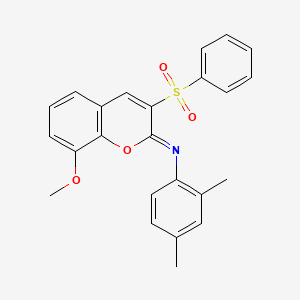
methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate is a complex organic compound that features a unique combination of a benzodiazole moiety and an adamantane structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate typically involves the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through a cyclization reaction involving ortho-phenylenediamine and a carboxylic acid derivative.
Attachment to Adamantane: The benzodiazole moiety is then attached to an adamantane carboxylic acid through an amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzodiazole and adamantane moieties can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mecanismo De Acción
The mechanism of action of methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole moiety can bind to various enzymes and receptors, modulating their activity. The adamantane structure provides rigidity and enhances the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,3-benzodiazole-5-amido)benzoic acid: This compound shares the benzodiazole moiety but lacks the adamantane structure.
Imidazole-containing compounds: These compounds have similar heterocyclic structures and exhibit a range of biological activities.
Uniqueness
Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate is unique due to the combination of the benzodiazole and adamantane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
methyl 3-(3H-benzimidazole-5-carbonylamino)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18(25)19-6-12-4-13(7-19)9-20(8-12,10-19)23-17(24)14-2-3-15-16(5-14)22-11-21-15/h2-3,5,11-13H,4,6-10H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCGNQXAFDCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2926314.png)

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B2926317.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2926318.png)

![2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde](/img/structure/B2926320.png)
![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2926321.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926324.png)

![5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one](/img/structure/B2926327.png)
![N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2926328.png)
![N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2926330.png)
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
